5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide
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Overview
Description
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a hydroxyl group, a trimethylsilyl group, and a carboxamide group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxyimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carboxamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-1-(trimethylsilyl)-1H-imidazole-4-carboxamide.
Reduction: Formation of 5-hydroxy-1-(trimethylsilyl)-1H-imidazole-4-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The trimethylsilyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1-methylhydantoin
- 5-Hydroxy-1,3,6-trimethyluracil
- 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
86601-78-7 |
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Molecular Formula |
C7H13N3O2Si |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
5-hydroxy-1-trimethylsilylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H13N3O2Si/c1-13(2,3)10-4-9-5(6(8)11)7(10)12/h4,12H,1-3H3,(H2,8,11) |
InChI Key |
YZHWFGDIYFWWCU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC(=C1O)C(=O)N |
Origin of Product |
United States |
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